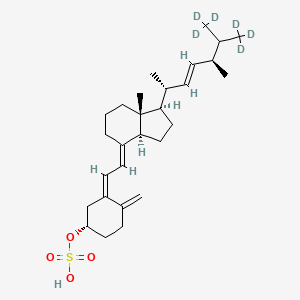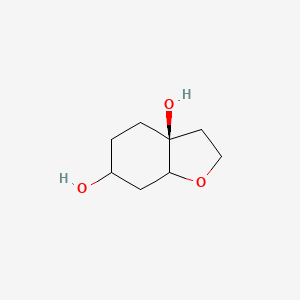
3-(2H-chromen-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-chromen-3-yl)prop-2-enoic acid, also known as (2E)-3-(2H-chromen-3-yl)-2-propenoic acid, is a compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of chromene derivatives with appropriate aldehydes or ketones, followed by oxidation or other functional group transformations. One common method involves the reaction of 2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chromene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(2H-chromen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, the compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-oxo-4H-chromen-3-yl)prop-2-enoic acid: This compound has a similar structure but with an additional keto group on the chromene ring.
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid: This derivative has a chlorine atom substituted on the chromene ring.
Uniqueness
3-(2H-chromen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H10O3 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14) |
Clave InChI |
WYQKZHBKUXLNAR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


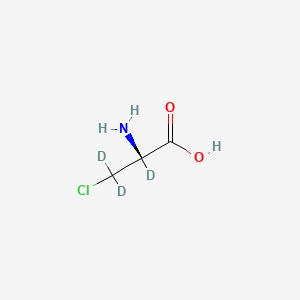

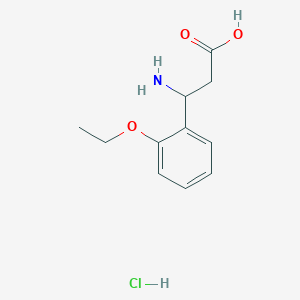
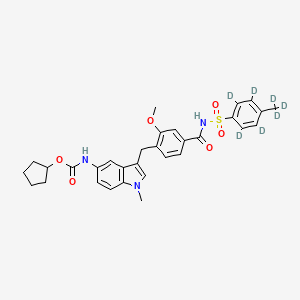
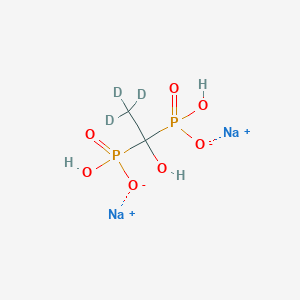
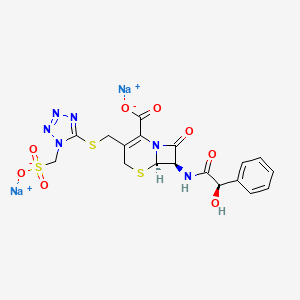
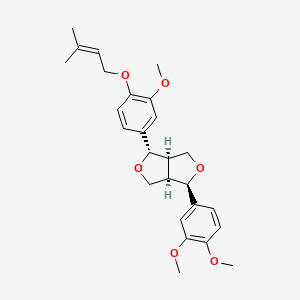
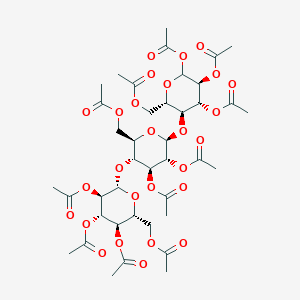
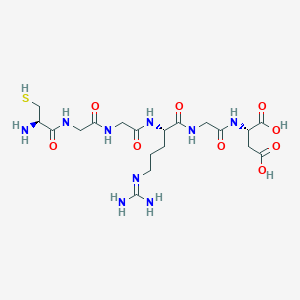
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
